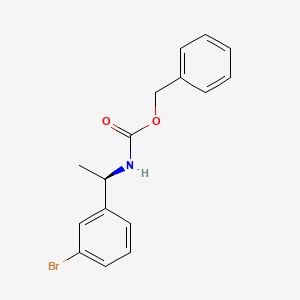

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate

説明

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is a chiral carbamate derivative featuring a 3-bromophenyl substituent. This compound is structurally characterized by a carbamate group (-OC(O)NH-) linked to a benzyl moiety and a stereogenic center at the ethyl carbon adjacent to the 3-bromophenyl group. It serves as a critical intermediate in asymmetric synthesis and medicinal chemistry, particularly in the development of enzyme inhibitors and chiral ligands.

特性

分子式 |

C16H16BrNO2 |

|---|---|

分子量 |

334.21 g/mol |

IUPAC名 |

benzyl N-[(1R)-1-(3-bromophenyl)ethyl]carbamate |

InChI |

InChI=1S/C16H16BrNO2/c1-12(14-8-5-9-15(17)10-14)18-16(19)20-11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,18,19)/t12-/m1/s1 |

InChIキー |

WUKNNBIUNQMMQF-GFCCVEGCSA-N |

異性体SMILES |

C[C@H](C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |

正規SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Preparation Methods of Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamate linkage by reacting a chiral amine intermediate with benzyl chloroformate (also known as benzyloxycarbonyl chloride, Cbz-Cl) under basic conditions. The chiral amine is generally (R)-1-(3-bromophenyl)ethylamine or its precursor, which can be prepared or purchased.

The key reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate ester.

Detailed Synthetic Routes

Route 1: Direct Carbamate Formation from Chiral Amine

- Starting materials: (R)-1-(3-bromophenyl)ethylamine and benzyl chloroformate.

- Reaction conditions: The reaction is performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C.

- Base: Triethylamine or sodium bicarbonate is used to neutralize the hydrochloric acid generated.

- Procedure: The amine is dissolved in the solvent, cooled, and benzyl chloroformate is added dropwise. The mixture is stirred until completion (monitored by TLC).

- Work-up: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and concentrated.

- Purification: Column chromatography or recrystallization yields the pure carbamate.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Aprotic solvents preferred for carbamate formation |

| Temperature | 0–25°C | Low temperature controls reaction rate and stereochemistry |

| Base | Triethylamine, NaHCO3, K2CO3 | Neutralizes HCl, promotes nucleophilicity |

| Reaction time | 1–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity |

| Yield | 50–85% | Dependent on substrate purity and reaction conditions |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the carbamate group and substitution pattern on the aromatic ring. Typical benzyl aromatic protons appear at δ ~7.3–7.5 ppm; bromophenyl protons at δ ~7.1–7.4 ppm.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms molecular weight (m/z 335 [M+H]^+).

- Melting Point (MP): Reported melting points range from 140 to 174°C, useful for purity assessment.

- Chiral HPLC: Used to confirm enantiomeric purity due to the chiral center at the ethyl position.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Reaction Type | Base Used | Solvent | Temperature | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| 1 | (R)-1-(3-bromophenyl)ethylamine + benzyl chloroformate | Carbamate formation | Triethylamine, NaHCO3 | DCM, THF | 0–25°C | 60–85% | High stereochemical fidelity; mild conditions | Requires chiral amine precursor |

| 2 | Benzyl carbamate + 1-(3-bromophenyl)ethyl bromide | Nucleophilic substitution | K2CO3, NaOH | Acetonitrile, DMF | Room temp | 50–75% | Uses readily available carbamate | Possible side reactions; harsher conditions |

化学反応の分析

Types of Reactions

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

Reduction: Reduced derivatives with alcohol or amine functional groups.

Substitution: Substituted products with various nucleophiles replacing the bromine atom.

科学的研究の応用

Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

作用機序

The mechanism of action of Benzyl ®-(1-(3-bromophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

類似化合物との比較

Key Observations :

- Phosphorylated analogs (e.g., 3g, 3i) exhibit moderate-to-high yields (71–85%) and variable enantiomeric excess (65–92%) depending on steric and electronic effects .

- Hydroxyphenyl-substituted carbamates (21, 22) show lower yields (31–46%), likely due to challenges in phenolic group protection/deprotection .

- The absence of direct data for the 3-bromophenyl variant suggests opportunities for further synthetic optimization.

Key Observations :

- Chlorophenyl and methyl substitutions (e.g., compound 28) enhance AChE inhibition, suggesting that bromophenyl analogs like Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate may exhibit similar or improved activity .

- Substituents significantly impact toxicity profiles. For example, vinyl carbamate’s carcinogenicity exceeds ethyl carbamate’s due to metabolic activation pathways .

Toxicological and Regulatory Considerations

- Ethyl carbamate: Found in alcoholic beverages (up to 822 µg/L in Chinese liquors) , with exposure limits (MOE = 1,875 for drinkers) indicating carcinogenic risks .

- Vinyl carbamate : Extreme mutagenicity in Salmonella typhimurium assays due to cytochrome P-450-mediated activation .

- Bromophenyl carbamates: Limited toxicological data exist, but bromine’s electronegativity may alter metabolic stability compared to chloro- or methyl-substituted analogs.

生物活性

Benzyl (R)-(1-(3-bromophenyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological activity, including anticholinesterase effects, antiproliferative properties, and potential applications in drug discovery.

Chemical Structure and Properties

This compound is classified as a carbamate derivative. The presence of the bromophenyl group is significant for its biological activity, enhancing interactions with biological targets. The compound's structure can be represented as follows:

Anticholinesterase Activity

Research indicates that carbamates, including this compound, exhibit potent inhibitory effects on cholinesterases (AChE and BChE). These enzymes play crucial roles in neurotransmission and are implicated in various neurodegenerative disorders.

- Inhibition Potency : Studies have shown that compounds similar to this compound can have IC50 values as low as 10 nM for AChE and 3 nM for BChE, indicating strong inhibitory activity .

- Enantiomeric Selectivity : The compound's enantiomers may exhibit different potencies. For instance, the S-configuration often shows higher potency compared to the R-configuration in similar structures .

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines:

- Cell Line Studies : In vitro studies demonstrated that related compounds inhibited the growth of multiple cancer cell lines, with some exhibiting GI50 values below 0.01 µM .

- Mechanism of Action : The mechanism often involves inducing apoptosis through caspase activation, a critical pathway in programmed cell death. For example, compounds derived from similar structures showed significant increases in caspase-3 activation in treated cells .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound and related carbamates:

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticholinesterase | ~10 nM | Inhibition of AChE/BChE |

| Related Carbamate A | Antiproliferative | <0.01 | Induction of apoptosis via caspase-3 |

| Related Carbamate B | Anticholinesterase | ~3 nM | Inhibition of AChE/BChE |

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in drug discovery:

- Clinical Relevance : Compounds with similar structures have been noted for their potential clinical relevance due to their ability to inhibit cholinesterases effectively. They serve as pharmacological tools for understanding drug-enzyme interactions crucial for cognitive function maintenance .

- Future Directions : Continued research into the structure-activity relationships (SAR) of these compounds may lead to the development of new therapeutic agents for neurodegenerative diseases and cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。